molecular formula C24H27N3O B14682588 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol CAS No. 28122-40-9

2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol

Cat. No.: B14682588
CAS No.: 28122-40-9
M. Wt: 373.5 g/mol
InChI Key: IROWCCUWHBONOC-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of phenolic compounds and is characterized by the presence of tert-butyl groups and a naphthotriazole moiety. It is often utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol typically involves multiple steps, including the formation of the naphthotriazole ring and the introduction of tert-butyl groups. One common synthetic route involves the alkylation of phenol with tert-butyl groups, followed by the cyclization of the resulting intermediate to form the naphthotriazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer and antioxidant in various formulations. In biology, it has been studied for its potential as a protective agent against oxidative stress. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage. Industrially, it is used as a UV absorber in plastics and coatings to enhance their durability and longevity .

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant .

Comparison with Similar Compounds

Similar compounds to 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol include 2,4-Di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol and 2,6-Di-tert-butylphenol. These compounds share structural similarities, such as the presence of tert-butyl groups and phenolic hydroxyl groups. this compound is unique due to its naphthotriazole moiety, which imparts distinct chemical and physical properties, making it more effective in certain applications .

Properties

CAS No.

28122-40-9

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

2-benzo[e]benzotriazol-2-yl-4,6-ditert-butylphenol

InChI

InChI=1S/C24H27N3O/c1-23(2,3)16-13-18(24(4,5)6)22(28)20(14-16)27-25-19-12-11-15-9-7-8-10-17(15)21(19)26-27/h7-14,28H,1-6H3

InChI Key

IROWCCUWHBONOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC4=CC=CC=C4C3=N2)O)C(C)(C)C

Origin of Product

United States

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